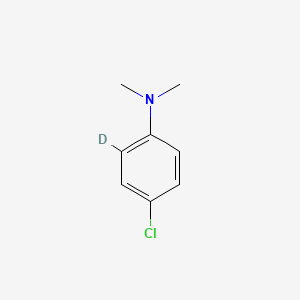

4-chloro-2-deuterio-N,N-dimethylaniline

Description

4-Chloro-2-deuterio-N,N-dimethylaniline is a deuterated aromatic amine derivative characterized by a chlorine substituent at the para position and a deuterium atom at the ortho position of the benzene ring. The N,N-dimethylamine groups (-N(CH₃)₂) at the aromatic core enhance its electron-donating capacity, while the chlorine (electron-withdrawing) and deuterium (kinetic isotope effect) substituents modulate its electronic and steric properties. This compound is primarily utilized in mechanistic studies, particularly for investigating kinetic isotope effects (KIEs) in organic reactions or spectroscopic analyses due to deuterium's distinct NMR properties .

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

156.63 g/mol |

IUPAC Name |

4-chloro-2-deuterio-N,N-dimethylaniline |

InChI |

InChI=1S/C8H10ClN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3/i5D |

InChI Key |

IONGEXNDPXANJD-UICOGKGYSA-N |

Isomeric SMILES |

[2H]C1=CC(=CC=C1N(C)C)Cl |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2-substituted Anilines

The chlorination of 2-substituted anilines to yield 4-chloro derivatives is well-documented. The process typically involves:

- Formation of ammonium salts of the 2-substituted anilines.

- Reaction with a chlorination agent such as chlorine gas or sulphuryl chloride.

- Use of inert organic solvents (e.g., carbon tetrachloride, toluene).

- Optional use of Friedel-Crafts catalysts (e.g., FeCl₃) to enhance selectivity.

- Temperature control between -15°C and 100°C to optimize yield and minimize side reactions.

Example data from chlorination of 2,6-dimethylaniline to 4-chloro-2,6-dimethylaniline:

| Parameter | Condition/Value | Outcome |

|---|---|---|

| Solvent | Carbon tetrachloride / ethanol | 69% yield of 4-chloro-2,6-dimethylaniline |

| Temperature | 10-15°C during chlorine addition | Colorless crystalline hydrochloride salt |

| Chlorination agent | Chlorine gas | Controlled addition over 4 hours |

| Purification | Fractional distillation | 99% purity, melting point 42°C |

| Alternative solvent | Toluene | 75% yield with 46% chlorinated product |

This chlorination method is adaptable to other 2-substituted anilines and can be modified for deuterated substrates by using deuterium-labeled starting materials or solvents.

Deuterium Incorporation at the 2-Position

Deuterium substitution at the 2-position of anilines is typically achieved by:

- Directed ortho-metalation (DoM) followed by quenching with deuterium sources (e.g., D₂O).

- Electrophilic aromatic substitution under conditions favoring hydrogen-deuterium exchange.

- Use of deuterated reagents or solvents during synthesis to facilitate isotopic exchange.

While specific protocols for 4-chloro-2-deuterio-N,N-dimethylaniline are scarce, the general approach involves first preparing 2-deuterioaniline derivatives, then proceeding with chlorination and N,N-dimethylation.

N,N-Dimethylation of Aniline Derivatives

The N,N-dimethylation of anilines is commonly performed by:

- Reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).

- Alkylation with methyl halides under basic conditions.

- Catalytic hydrogenation of nitro precursors followed by methylation.

For deuterated compounds, care is taken to avoid deuterium loss during methylation by using non-protic solvents and mild conditions.

Catalytic Reduction Routes (Relevant to Related Compounds)

Catalytic reduction of nitro precursors to amines is a key step in preparing related compounds such as 4-chloro-2,5-dimethoxyaniline, which can be adapted for dimethylamino derivatives.

- Reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen gas in the liquid phase.

- Use of aromatic solvents like xylene.

- Catalysts filtered under nitrogen to prevent oxidation.

- Reaction temperature around 80-110°C and hydrogen pressure up to 10 bar.

- Isolation of the amine by precipitation under cold conditions to ensure purity.

This method ensures high purity and yield and can be modified to include deuterium-labeled intermediates.

Summary Data Table of Preparation Conditions

Critical Analysis and Research Findings

Chlorination selectivity: The use of ammonium salts and controlled temperature is crucial to achieve selective chlorination at the 4-position without over-chlorination or side reactions.

Deuterium retention: Maintaining deuterium at the 2-position requires mild reaction conditions during subsequent steps, especially during N,N-dimethylation and purification, to avoid isotopic scrambling.

Catalyst handling: For catalytic reductions, filtering catalysts under inert atmosphere and precipitation under cold conditions enhance product purity and catalyst recyclability.

Solvent choice: Carbon tetrachloride and toluene are effective solvents for chlorination, while aromatic solvents like xylene favor catalytic hydrogenation steps.

Yield optimization: The chlorination yields vary from 60% to 75% depending on solvent and catalyst presence, while catalytic reductions typically achieve high purity and good yields.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dimethylaniline-2-D undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quaternary ammonium cations.

Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.

Substitution: Reagents such as bromine and nitrous acid are commonly used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Chloro-N,N-dimethylaniline-2-D has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dimethylaniline-2-D involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other substituents, altering its chemical properties and biological activities . Additionally, its oxidation to quaternary ammonium cations can affect its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Electronic Effects

- 4-Chloro-N,N-dimethylaniline : The para-chloro group withdraws electron density via inductive effects, reducing the aromatic ring's nucleophilicity. This enhances stability in oxidation reactions compared to unsubstituted N,N-dimethylaniline .

- 4-Fluoro-N,N-dimethylaniline : Fluorine's strong electronegativity further decreases electron density, making it less reactive in nucleophilic aromatic substitution compared to chloro derivatives .

- 2-Chloro-4-nitro-N,N-dimethylaniline: The nitro group (-NO₂) exerts a strong electron-withdrawing effect, directing electrophiles to specific positions and enabling selective functionalization .

Steric and Isotopic Effects

Oxidation Studies

In ambient oxidation reactions, 4-chloro-N,N-dimethylaniline forms quaternary ammonium cations, while electron-donating substituents (e.g., -OMe) accelerate oxidation rates. The chloro derivative's moderate electron withdrawal balances stability and reactivity .

Catalytic Coupling

3-Chloro-N,N-dimethylaniline undergoes Ni-catalyzed arylation with aryl chlorides, demonstrating meta-substitution tolerance . In contrast, para-substituted analogues like 4-chloro derivatives show reduced reactivity due to electronic deactivation.

Photocatalytic Quenching

N,N-Dimethylaniline derivatives quench iridium photocatalysts via electron transfer. Chloro and nitro substituents reduce quenching efficiency compared to electron-rich analogues, as seen in Stern-Volmer studies .

Q & A

Q. What are the recommended methods for synthesizing 4-chloro-2-deuterio-N,N-dimethylaniline, and how can reaction yields be optimized?

The synthesis of 4-chloro-N,N-dimethylaniline derivatives typically involves chlorination of N,N-dimethylaniline. For example, sodium hypochlorite pentahydrate has been used to chlorinate N,N-dimethylaniline at the para position, yielding 4-chloro-N,N-dimethylaniline (17% yield under reported conditions) . To introduce deuterium at the ortho position, a plausible strategy involves directed ortho-metalation (e.g., using sodium-mediated zincation) followed by quenching with deuterated reagents (e.g., D₂O) . Optimization may involve:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for regioselective deuteration.

- Temperature control : Lower temperatures to minimize side reactions (e.g., over-chlorination).

- Isotopic labeling : Use deuterated solvents or reagents to enhance isotopic purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Deuterium substitution at the ortho position simplifies splitting patterns in aromatic regions. For example, the para-chloro substituent in 4-chloro-N,N-dimethylaniline produces distinct triplets (δ ~7.17 ppm and 6.63 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms isotopic incorporation (e.g., m/z shifts due to deuterium).

- X-ray crystallography : Resolves molecular geometry and validates deuteration sites, as demonstrated for analogous N,N-dimethylaniline derivatives .

Q. What safety protocols should researchers follow when handling this compound?

The parent compound, N,N-dimethylaniline, is classified as Group 3 (not classifiable as carcinogenic to humans) by IARC but exhibits limited carcinogenicity in rodents . Key precautions:

- Ventilation : Use fume hoods to avoid inhalation.

- Personal protective equipment (PPE) : Gloves and lab coats to prevent dermal exposure.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from deuteration reactions) before disposal.

Advanced Research Questions

Q. How does the deuterium isotope effect influence the regioselectivity of electrophilic substitution in this compound?

Deuterium at the ortho position may alter reaction kinetics and regioselectivity due to:

- Kinetic isotope effects (KIE) : Slower C–D bond cleavage compared to C–H, potentially directing electrophiles to meta/para positions.

- Steric and electronic effects : Deuterium’s similar size to hydrogen minimizes steric hindrance, but electron-withdrawing Cl and electron-donating NMe₂ groups dominate regioselectivity. For example, iodination of N,N-dimethylaniline under metalation conditions favors meta-substitution (ortho:meta:para = 3.7:4.2:1.0) .

Q. What computational approaches are suitable for predicting the electronic properties and NMR chemical shifts of deuterated derivatives?

- Density Functional Theory (DFT) : Accurately predicts molecular geometry and NMR shifts. For instance, B3LYP/6-31G(d) calculations for N,N-dimethylaniline derivatives show <5% deviation from experimental ¹H NMR data .

- Time-Dependent DFT (TD-DFT) : Models excited-state dynamics (e.g., fluorescence quenching by Cl substituents) .

- Molecular dynamics (MD) : Simulates solvent effects on conformational stability .

Q. How can researchers resolve contradictions in reported product ratios from metallation or deuteration reactions?

Contradictions often arise from competing reaction pathways (e.g., regeneration of starting material during zincation) . Mitigation strategies include:

Q. What are the metabolic pathways of this compound in biological systems, and how can metabolites be detected?

N,N-Dimethylaniline undergoes:

- N-Demethylation : Catalyzed by cytochrome P450 enzymes, yielding N-methylaniline and formaldehyde .

- N-Oxidation : Produces N,N-dimethylaniline N-oxide via flavin-containing monooxygenases .

For detection: - HPLC-MS/MS : Identifies sulfated/glucuronidated metabolites (e.g., N,N-dimethyl-4-aminophenyl sulfate) .

- Isotope-ratio MS : Tracks deuterium retention in metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.